molecular formula C24H22ClN5O3 B12702030 N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide CAS No. 94157-89-8

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide

Cat. No.: B12702030
CAS No.: 94157-89-8
M. Wt: 463.9 g/mol
InChI Key: JJYPRBNBVAHUKA-UHFFFAOYSA-N
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Description

This compound is an azo-linked acetamide derivative characterized by a 2-chloro-4-nitrophenyl diazenyl group and a phenylmethyl-allylamino substituent. Azo compounds are widely used in dyes, pharmaceuticals, and organic synthesis due to their structural versatility and electronic properties.

Properties

CAS No.

94157-89-8

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C24H22ClN5O3/c1-3-13-29(16-18-7-5-4-6-8-18)19-9-12-23(24(15-19)26-17(2)31)28-27-22-11-10-20(30(32)33)14-21(22)25/h3-12,14-15H,1,13,16H2,2H3,(H,26,31)

InChI Key

JJYPRBNBVAHUKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CC=C)CC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide typically involves multiple steps, starting with the preparation of the chloro-nitrophenyl precursor. This precursor is then subjected to azo coupling reactions, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control over reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing nitro groups, such as those found in N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide, exhibit significant antimicrobial properties. Nitroaromatic compounds have been shown to possess broad-spectrum antibacterial activities, making them promising candidates for the development of new antibiotics .

Antitubercular Agents

Similar compounds have been synthesized and evaluated for their antitubercular activities. For instance, derivatives of 2-phenoxy-N-phenylacetamide have demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating effectiveness against resistant strains . This suggests that the structural features of this compound could be optimized for similar therapeutic applications.

Dye Technology

The azo group in this compound lends itself to applications in dye technology. Azo dyes are widely used due to their vivid colors and stability. This compound can potentially be utilized in textile dyeing processes or as a colorant in various industries .

Synthesis and Derivation

The synthesis of this compound involves several chemical reactions typical of azo compound formation, including diazotization and coupling reactions. The synthetic pathway can be optimized to enhance yield and purity, which is crucial for both research applications and commercial production.

Biological Evaluation

In a study evaluating similar azo compounds for biological activity, the derivatives exhibited varying degrees of cytotoxicity against different tumor cell lines while maintaining a good safety profile in normal cell lines . Such findings highlight the potential for developing new anticancer agents based on the structural framework of this compound.

Environmental Impact

The environmental implications of azo compounds have been scrutinized due to their potential toxicity and persistence in the environment. Regulatory bodies monitor their use to mitigate risks associated with chemical exposure . Understanding these factors is essential for responsible application in both medicinal and industrial contexts.

Mechanism of Action

The mechanism of action of N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide involves its interaction with specific molecular targets. The azo linkage and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares a core structure with several acetamide derivatives featuring azo linkages to chloronitrophenyl groups. Key structural variations lie in the amino substituents and halogen/nitro positioning. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound: N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide Phenylmethyl-allylamino, Cl, NO₂ C₂₃H₂₁ClN₆O₃* ~464.3 (estimated) High lipophilicity due to phenylmethyl-allyl group; potential UV absorbance .
N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide 2-Hydroxypropylamino, Cl, NO₂ C₁₇H₁₇Cl₂N₅O₄ 426.25 Enhanced solubility in polar solvents (hydroxy group); H317 skin sensitization .
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-((1-methylpropyl)amino)phenyl]acetamide 1-Methylpropylamino, Cl, NO₂ C₁₈H₂₀ClN₅O₃ 389.84 Moderate lipophilicity; boiling point 631.7°C .
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide Diethylamino, Cl, NO₂ C₁₈H₂₀ClN₅O₃ 389.84 Lower steric hindrance; diethyl group may enhance metabolic stability .

*Estimated based on structural analogs.

Functional Group Impact on Properties

  • The allyl moiety may also enable conjugation, affecting UV-Vis absorption .
  • Halogen and Nitro Groups : The 2-chloro-4-nitro configuration enhances electron-withdrawing effects, stabilizing the azo linkage and influencing λmax in spectroscopic analysis .
  • Hydroxypropyl vs. Alkylamino Groups: Hydroxypropyl substituents (e.g., in CAS 71617-28-2) improve aqueous solubility, whereas alkyl/phenylmethyl groups increase logP values, impacting bioavailability .

Biological Activity

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide (commonly referred to as a derivative of Disperse Red 167) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C17H17ClN4O2
  • Molecular Weight: 356.79 g/mol
  • CAS Registry Number: 71617-28-2

The compound features an azo linkage and a nitrophenyl group, which are critical for its biological activity.

This compound exhibits various mechanisms of action:

  • Antimicrobial Activity:
    • The compound has shown effectiveness against a range of bacterial strains, potentially due to the presence of the nitrophenyl group, which is known to enhance antibacterial properties.
    • Case Study: A study demonstrated that similar nitro compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
  • Anti-inflammatory Effects:
    • Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
    • Data Table: Anti-inflammatory Activity Comparison
    Compound NameIC50 (µM)Target
    N-(2-Chloro-4-nitrophenyl)azo derivative25TNF-alpha
    Aspirin30COX enzymes
  • Cytotoxicity Against Cancer Cells:
    • Preliminary studies suggest that this compound may possess cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
    • Research Findings: In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicity profile:

  • Acute Toxicity: Studies indicate moderate toxicity levels in animal models, necessitating further investigation into safe dosage ranges.
  • Environmental Impact: The compound has been flagged for potential environmental persistence and bioaccumulation, raising concerns about its long-term ecological effects .

Potential Therapeutic Applications

Based on its biological activity, this compound may have several therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against bacterial strains.
  • Anti-inflammatory Drugs : For conditions such as arthritis or other inflammatory diseases.
  • Cancer Therapeutics : As a potential candidate for targeted cancer therapies.

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